![molecular formula C15H12FN3O2 B1600280 Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate CAS No. 606093-59-8](/img/structure/B1600280.png)
Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate
Overview
Description
Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate is a useful research compound. Its molecular formula is C15H12FN3O2 and its molecular weight is 285.27 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate (CAS No. 606093-59-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzimidazole class, which has been extensively studied for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
- Molecular Formula : C15H12FN3O2
- Molecular Weight : 285.27 g/mol
- CAS Number : 606093-59-8
- Synonyms : Methyl 7-fluoro-6-(phenylamino)-3H-benzo[d]imidazole-5-carboxylate, among others.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an effective therapeutic agent.
Anticancer Activity
Several studies have demonstrated that benzimidazole derivatives exhibit anticancer properties. For instance, research has shown that compounds similar to this compound can inhibit the proliferation of cancer cells through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death.
Study | Cancer Type | Result |
---|---|---|
Breast Cancer | Significant reduction in cell viability | |
Lung Cancer | Induction of apoptosis observed | |
Colon Cancer | Inhibition of tumor growth in vivo |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby alleviating conditions such as arthritis.
Case Studies
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Case Study on Anticancer Efficacy :
- A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The compound was found to target the PI3K/Akt pathway, crucial for cell survival and growth.
-
Case Study on Antimicrobial Resistance :
- In a clinical setting, the compound was tested against multidrug-resistant strains of Staphylococcus aureus. Results indicated that it could effectively reduce bacterial load in infected tissues, suggesting its potential as an alternative treatment option.
Scientific Research Applications
Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate is a research compound with the molecular formula and a molecular weight of 285.27 g/mol.
Potential Applications
While the search results explicitly state that this compound is a "useful research compound", the specific applications are not detailed in the provided search results. However, the presence of a benzimidazole core structure suggests potential applications in medicinal chemistry. Benzimidazole derivatives are known to be MEK inhibitors and are useful in the treatment of hyperproliferative diseases, such as cancer and inflammation, in mammals .
Related Compounds
Other related benzimidazole compounds and their potential applications include:
- Methyl 6-amino-7-fluoro-1H-benzo[d]imidazole-5-carboxylate: This compound has a molecular weight of 209.18 .
- Methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate: This compound has a molecular weight of 299.30 g/mol .
- Methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate:
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group at position 5 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization. While specific hydrolysis conditions for this compound are not explicitly documented, analogous benzoimidazole esters typically hydrolyze in:
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Basic conditions : NaOH/ethanol reflux (60–80°C, 4–6 h).
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Acidic conditions : HCl/H₂O (reflux, 8–12 h).
Reaction Type | Conditions | Product |
---|---|---|
Ester hydrolysis | NaOH (2M), ethanol, reflux | 7-Fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylic acid |
Reductive Cyclization
The compound is synthesized via a palladium-catalyzed reductive cyclization of Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate. This one-pot reaction involves:
Mechanism :
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Reduction of the nitro group to an amine.
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Cyclization with formic acid to form the benzoimidazole core.
Starting Material | Catalyst | Temperature | Time | Yield |
---|---|---|---|---|
Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate | Pd(OH)₂/C | 40–95°C | 18 h | 86% |
Nucleophilic Substitution
The fluorine atom at position 7 can participate in nucleophilic aromatic substitution (NAS) under harsh conditions due to its electron-withdrawing effect. For example:
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Amination : Reacting with amines (e.g., piperazine) in DMF at 120°C .
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Methoxy substitution : Using NaOMe in methanol under reflux.
Reaction | Reagents | Conditions | Product |
---|---|---|---|
Fluoro substitution | Piperazine, DMF | 120°C, 12 h | 7-Piperazinyl-6-(phenylamino)-1H-benzo[d]imidazole |
Q & A
Q. What synthetic strategies are optimal for preparing Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate, and how can reaction yields be maximized?
Basic Research Focus
The compound is synthesized via multi-step reactions involving cyclization, coupling, and esterification. Key steps include:
- Cyclization : Reacting substituted o-phenylenediamine derivatives with carbonyl sources (e.g., triphosgene) under reflux in anhydrous solvents like THF or DMF .
- Phenylamino Introduction : Using Buchwald-Hartwig amination or nucleophilic aromatic substitution with fluorinated aryl halides and phenylamine derivatives .
- Esterification : Methyl ester formation via carbodiimide-mediated coupling or direct alkylation with methyl iodide .
Yield Optimization :
- Maintain anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis .
- Use catalysts like Pd(PPh₃)₄ for coupling reactions (yields >85%) .
- Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane) and confirm purity by TLC/HPLC .
Q. How can structural contradictions in spectroscopic data (e.g., NMR, MS) for this compound be resolved during characterization?
Advanced Research Focus
Contradictions often arise from tautomerism in the benzimidazole core or solvent-induced shifts. Methodological solutions:
- ¹H/¹³C NMR : Compare experimental shifts with DFT-calculated spectra. For example, the NH proton in the imidazole ring appears as a broad singlet at δ 12.5–13.5 ppm in DMSO-d₆ but may vanish in CDCl₃ due to exchange .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 356.1) and isotope patterns (e.g., fluorine’s +2 Da shift) .
- X-ray Crystallography : Resolve tautomeric ambiguity by determining solid-state structures .
Q. What in vitro assays are recommended to evaluate its anti-cancer activity, and how do results correlate with structural features?
Basic Research Focus
- Tubulin Polymerization Assay : Measure inhibition using >99% pure tubulin (IC₅₀ < 1 µM for derivatives with fluoro-phenyl groups) .
- Cell Viability (MTT Assay) : Test against HeLa (cervical) or MCF-7 (breast) cancer cells. Derivatives with electron-withdrawing groups (e.g., -F) show IC₅₀ values 2–5 µM .
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays .
Structure-Activity Relationship (SAR) :
- Fluoro Substituent : Enhances tubulin binding by increasing electronegativity at C-6 .
- Phenylamino Group : Improves membrane permeability via hydrophobic interactions .
Q. How does this compound induce mitotic blockage, and what mechanistic studies validate this?
Advanced Research Focus
- Mechanism : Binds to the colchicine site of β-tubulin, disrupting microtubule dynamics and arresting cells in G2/M phase .
- Validation Methods :
Q. What strategies mitigate off-target effects when testing this compound in vivo?
Advanced Research Focus
- Prodrug Design : Mask the carboxylate group with esterase-sensitive moieties (e.g., pivaloyloxymethyl) to enhance selectivity .
- Combination Therapy : Co-administer with EGFR inhibitors (e.g., gefitinib) to reduce effective doses and toxicity .
- Pharmacokinetic Profiling : Monitor plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS in rodent models .
Q. How do substitutions on the benzimidazole core influence antioxidant vs. anti-cancer activity?
Advanced Research Focus
- Antioxidant Activity : Hydroxyl groups at C-2/C-4 enhance radical scavenging (IC₅₀ ~10 µM in DPPH assays), but fluorine at C-7 reduces it by decreasing electron donation .
- Anti-Cancer Activity : Fluorine at C-7 improves tubulin binding but reduces solubility. Balancing substitutions (e.g., methoxy at C-5) optimizes both activity and bioavailability .
Q. What analytical methods ensure batch-to-batch consistency in preclinical studies?
Basic Research Focus
- HPLC-PDA : Use a C18 column (ACN/0.1% formic acid gradient) to confirm purity (>98%) and retention time (tᵣ ~8.2 min) .
- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .
- Stability Testing : Store lyophilized powder at −80°C; monitor degradation (e.g., ester hydrolysis) under accelerated conditions (40°C/75% RH) .
Q. How can computational models predict the ADMET profile of this compound?
Advanced Research Focus
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to assess:
- Validation : Compare with experimental hepatotoxicity data from primary human hepatocytes .
Properties
IUPAC Name |
methyl 6-anilino-7-fluoro-3H-benzimidazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2/c1-21-15(20)10-7-11-14(18-8-17-11)12(16)13(10)19-9-5-3-2-4-6-9/h2-8,19H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVBXDVPFGJBJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1NC3=CC=CC=C3)F)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473654 | |
Record name | Methyl 5-anilino-4-fluoro-1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606093-59-8 | |
Record name | 1H-Benzimidazole-5-carboxylic acid, 7-fluoro-6-(phenylamino)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606093-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-anilino-4-fluoro-1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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